Methyl 3-hydroxy-2-methyloctanoate
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Overview
Description
Methyl 3-hydroxy-2-methyloctanoate is an organic compound with the molecular formula C10H20O3 It is a methyl ester derivative of 3-hydroxy-2-methyloctanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2-methyloctanoate typically involves the esterification of 3-hydroxy-2-methyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-methyloctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: 3-keto-2-methyloctanoic acid or 3-hydroxy-2-methyloctanoic acid.
Reduction: 3-hydroxy-2-methyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-2-methyloctanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-methyloctanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but with a shorter carbon chain.
Methyl 3-hydroxy-2-methylenebutyrate: Contains a methylene group instead of a methylene chain.
Uniqueness: Methyl 3-hydroxy-2-methyloctanoate is unique due to its longer carbon chain and the presence of both hydroxyl and ester functional groups. This combination of features makes it versatile for various chemical reactions and applications .
Properties
CAS No. |
89157-41-5 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-methyloctanoate |
InChI |
InChI=1S/C10H20O3/c1-4-5-6-7-9(11)8(2)10(12)13-3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
HZYIMDGYVOETSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)C(=O)OC)O |
Origin of Product |
United States |
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